![molecular formula C22H24N6OS B2783442 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 946313-06-0](/img/structure/B2783442.png)
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is an intricate organic compound often explored for its diverse applications in scientific research. It contains a combination of pyrazolo[3,4-d]pyrimidine, naphthamide, and propylamine structures, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide often involves multi-step organic reactions. The key steps may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propylamine group: Nucleophilic substitution reactions can be utilized to introduce the propylamine moiety.
Methylthio substitution: This step often involves methylation reactions using methylating agents like methyl iodide.
Formation of naphthamide: Coupling reactions between naphthalene derivatives and amines under amide-bond forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would need optimized conditions for each reaction step to maximize yield and purity. This could involve:
Large-scale reactors: for the cyclization and methylation reactions.
Continuous flow systems: to enhance reaction control and efficiency.
Advanced purification techniques: like crystallization and column chromatography to ensure high purity.
化学反应分析
Types of Reactions
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro groups (if present) to amines using reducing agents like tin(II) chloride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Tin(II) chloride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Major products from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and various derivatives depending on the reaction conditions and reagents used.
科学研究应用
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is utilized in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in material science for developing novel compounds with specific properties.
作用机制
The compound's effects are often attributed to its ability to interact with specific molecular targets. This includes:
Enzyme inhibition: Binding to enzyme active sites and inhibiting their function.
Receptor modulation: Acting as a ligand for specific receptors, altering their activity.
Pathways involved: It can affect pathways related to cell signaling, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
N-(2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
N-(2-(6-chloro-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Uniqueness
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide stands out due to its methylthio and propylamino modifications, which can significantly alter its chemical reactivity and biological activity compared to its analogs
属性
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c1-3-10-23-19-18-14-25-28(20(18)27-22(26-19)30-2)12-11-24-21(29)17-9-8-15-6-4-5-7-16(15)13-17/h4-9,13-14H,3,10-12H2,1-2H3,(H,24,29)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSYUGFAJVOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2783359.png)
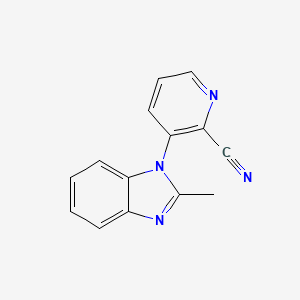
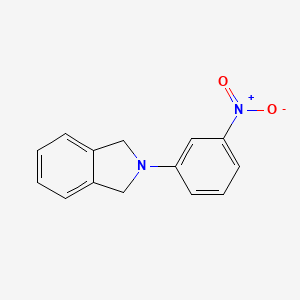
![(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2783364.png)
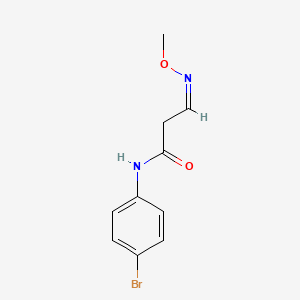
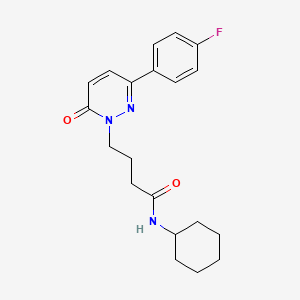
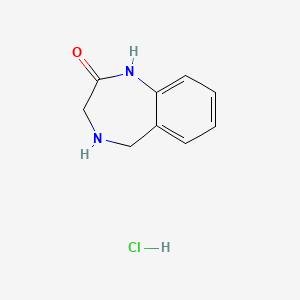
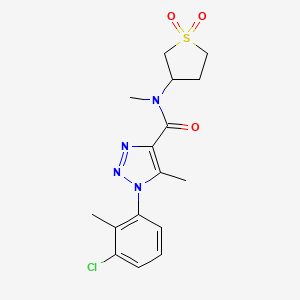
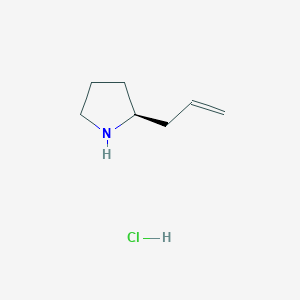
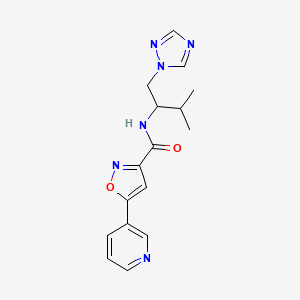
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783376.png)
![4-(3,4-dimethoxyphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2783378.png)
![N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2783379.png)
![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)
